
4-(3,4-Dimethyl-benzyl)-piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-Dimethyl-benzyl)-piperidin-4-ol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(3,4-Dimethyl-benzyl)-piperidin-4-ol, and how do reaction conditions influence diastereoselectivity?
- Methodology :
- Dearomatization/Hydrogenation : Use 3,4-dimethylbenzaldehyde and piperidine derivatives in a rhodium(I)-catalyzed dearomatization followed by hydrogenation. Adjust solvent polarity (e.g., THF vs. ethanol) and temperature (0–25°C) to optimize diastereoselectivity .
- Catalyst Selection : Rhodium complexes (e.g., [Rh(cod)Cl]₂) paired with pinacol borane enhance stereochemical control compared to palladium-based systems, which may favor alternative byproducts .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the diastereomerically pure product.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral signatures should researchers prioritize?
- Methodology :
- NMR Analysis :
- ¹H NMR : Look for a singlet at δ ~1.2–1.5 ppm (piperidine C3/C5 methylene), a broad peak at δ ~2.5 ppm (OH), and aromatic protons (δ ~6.8–7.2 ppm) from the 3,4-dimethylbenzyl group .
- ¹³C NMR : Confirm the quaternary C4 hydroxyl-bearing carbon (~70 ppm) and aromatic carbons (~125–140 ppm) .
- IR Spectroscopy : A broad O–H stretch (~3200–3500 cm⁻¹) and C–N stretches (~1100–1250 cm⁻¹) validate the hydroxyl and piperidine groups .
- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 262.2 (C₁₅H₂₁NO⁺) with fragmentation peaks at m/z 149 (benzyl fragment) and 114 (piperidin-4-ol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different in vitro models?
- Methodology :
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293T for GPCR studies) and normalize data to internal controls (e.g., β-galactosidase for transfection efficiency) to minimize variability .
- Dose-Response Validation : Perform full dose-response curves (0.1 nM–10 µM) to confirm potency (EC₅₀/IC₅₀) and rule out off-target effects at high concentrations .
- Orthogonal Assays : Cross-validate receptor binding (radioligand displacement) with functional assays (cAMP GloSensor) to distinguish antagonism from nonspecific luminescence interference .
Q. What computational strategies are recommended for predicting the binding affinity of this compound analogs to neurological targets like serotonin receptors?
- Methodology :
- Molecular Docking : Use AutoDock Vina with crystal structures of 5-HT receptors (e.g., 5-HT1F PDB: 6WGT) to prioritize substituents enhancing hydrophobic interactions (e.g., 3,4-dimethyl groups) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Focus on hydrogen bonds between the hydroxyl group and Ser159/Thr160 residues .
- QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like logP, polar surface area, and electrostatic potential to predict Ki values .
Q. Key Considerations for Experimental Design
- Synthetic Optimization : Screen chiral auxiliaries (e.g., (R)-BINAP) to improve enantiomeric excess in asymmetric hydrogenation .
- Toxicity Profiling : Conduct Ames tests and hERG channel inhibition assays early to derisk compounds with structural alerts (e.g., piperidine analogs prone to metabolic activation) .
- Data Reproducibility : Archive raw spectral data (e.g., Bruker .topspin files) and crystallization conditions (e.g., SHELX-refined structures) for peer validation .
Propiedades
Número CAS |
208842-39-1 |
---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
4-[(3,4-dimethylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C14H21NO/c1-11-3-4-13(9-12(11)2)10-14(16)5-7-15-8-6-14/h3-4,9,15-16H,5-8,10H2,1-2H3 |
Clave InChI |
YONYUPISZCRMIJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC2(CCNCC2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.